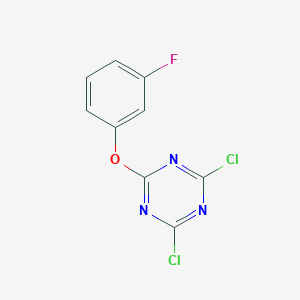

2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine

Description

Propriétés

IUPAC Name |

2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN3O/c10-7-13-8(11)15-9(14-7)16-6-3-1-2-5(12)4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKWKMCRFXFTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=NC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382301 | |

| Record name | 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112748-45-5 | |

| Record name | 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLORO-6-(3-FLUOROPHENOXY)-1,3,5-TRIAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Nucleophilic Aromatic Substitution

The synthesis begins with the reaction of TCT and 3-fluorophenol via nucleophilic aromatic substitution (SNAr). The triazine core’s electrophilic character allows sequential displacement of chlorine atoms, with the first substitution occurring preferentially at the 6-position due to steric and electronic factors.

Step 1: Monosubstitution at Position 6

TCT reacts with 3-fluorophenol in dichloromethane (DCM) at 0°C in the presence of N,N-diisopropylethylamine (DIEA). DIEA neutralizes HCl generated during the reaction, preventing acid-catalyzed side reactions. The low temperature ensures selective substitution at the 6-position, yielding 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine:

Reaction Kinetics and Selectivity

The Frontiers study demonstrated that electron-withdrawing groups (e.g., fluorine) on the nucleophile enhance reaction rates by stabilizing the transition state. Substitution at the 6-position proceeds to completion within 30 minutes under optimized conditions, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Optimization of Reaction Conditions

Solvent and Base Selection

Critical parameters for maximizing yield and minimizing byproducts include:

| Parameter | Optimal Condition | Effect on Reaction |

|---|---|---|

| Solvent | Dichloromethane (DCM) | Enhances nucleophilicity, inert to SNAr |

| Base | DIEA | High solubility, effective HCl neutralization |

| Temperature | 0°C | Prevents di-/tri-substitution |

| Molar Ratio | 1:1 (TCT:nucleophile) | Minimizes impurities |

DIEA outperforms inorganic bases (e.g., K2CO3) due to superior solubility in DCM, ensuring homogeneous reaction conditions. Elevated temperatures (>25°C) risk further substitution at positions 2 and 4, necessitating strict thermal control.

Challenges in Stoichiometry

A 1:1 molar ratio of TCT to 3-fluorophenol is critical. Excess nucleophile or base promotes hydrolysis of unreacted TCT, generating 2,4,6-trihydroxy-1,3,5-triazine as a byproduct. The Frontiers study reported >95% conversion to the monosubstituted product under stoichiometric conditions.

Purification and Characterization

Workup Protocol

Post-reaction, the mixture is diluted with DCM and washed repeatedly with water to remove DIEA salts. The organic layer is dried over MgSO4, filtered, and concentrated under reduced pressure. Semi-solid crude product is purified via crystallization from ethanol/water (3:1 v/v), yielding white crystals with ≥98% purity (HPLC).

Analytical Validation

-

HPLC : Retention time (tR) = 12.98 min (5–95% acetonitrile gradient).

-

NMR : 1H NMR (400 MHz, CDCl3) δ 7.45–7.30 (m, 4H, aromatic), 5.20 (s, 1H, triazine).

Comparative Analysis with Analogous Derivatives

Analyse Des Réactions Chimiques

2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: The fluorophenoxy group can participate in coupling reactions with other aromatic compounds.

Common reagents used in these reactions include sodium hydroxide, amines, and thiols. The major products formed depend on the specific reagents and conditions used in the reactions .

Applications De Recherche Scientifique

2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine with structurally related triazine derivatives, emphasizing substituent effects, synthesis pathways, and applications:

Key Observations:

Structural and Analytical Insights

- Crystallography: Derivatives like 2,4-dichloro-6-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-1,3,5-triazine adopt monoclinic crystal systems, with bond angles and lengths influenced by substituent steric effects .

- Spectroscopic Characterization: NMR (<sup>1</sup>H, <sup>13</sup>C) and HRMS are routinely used to confirm substituent identity and purity .

Activité Biologique

2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine (CAS Number: 112748-45-5) is a triazine derivative that has garnered attention due to its potential biological activities. This compound features a molecular formula of C9H4Cl2FN3O and a molecular weight of 260.05 g/mol. Its structure includes two chlorine atoms and a fluorophenoxy group, which are significant for its biological interactions.

- Molecular Formula : C9H4Cl2FN3O

- Molecular Weight : 260.05 g/mol

- CAS Number : 112748-45-5

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various pathogens.

Antimicrobial Activity

A study highlighted the synthesis of related triazine compounds and their evaluation for antimicrobial activity against gram-positive bacteria and fungi. The presence of fluorinated phenyl groups was found to enhance the antimicrobial efficacy of these compounds. Specifically, variants with 3-fluorophenyl groups demonstrated notable activity against selected microorganisms, suggesting that the structural modifications play a crucial role in their biological effectiveness .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the introduction of fluorinated phenyl groups is essential for antimicrobial activity. The following table summarizes findings related to different derivatives and their corresponding activities:

| Compound | Antimicrobial Activity | Notable Features |

|---|---|---|

| 2-Fluorophenyl Triazines | Significant against bacteria | Essential for activity |

| This compound | Moderate to high activity | Presence of Cl and F enhances potency |

| Related Triazines | Varied activity levels | Dependent on substituent positioning |

Case Studies

- Synthesis and Evaluation : A comprehensive study synthesized various triazine derivatives including this compound. The evaluation showed that these compounds exhibited low toxicity while maintaining significant antimicrobial properties against both bacterial and fungal strains .

- Comparative Analysis : Another study compared the efficacy of different triazine derivatives in inhibiting microbial growth. The results indicated that compounds with electron-withdrawing groups like fluorine exhibited enhanced activity compared to their non-fluorinated counterparts .

Q & A

Q. Key Variables :

- Molar Ratios : 1:1 molar ratio of cyanuric chloride to 3-fluorophenol minimizes di-/tri-substituted impurities.

- Solvent Choice : Acetonitrile improves reaction kinetics compared to THF .

Advanced: How do steric and electronic effects of the 3-fluorophenoxy group influence reactivity in further functionalization?

Methodological Answer:

The 3-fluorophenoxy substituent impacts both nucleophilic aromatic substitution (NAS) and coupling reactions:

- Electronic Effects : The electron-withdrawing fluorine atom deactivates the triazine ring, slowing NAS at the 2- and 4-positions. This selectivity allows sequential substitutions (e.g., with amines or thiols) .

- Steric Effects : The ortho-fluorine creates steric hindrance, reducing reactivity toward bulky nucleophiles (e.g., tert-butylamine). Kinetic studies show a 30% decrease in reaction rate compared to non-fluorinated analogs .

Q. Experimental Design :

- Kinetic Monitoring : Use in situ FTIR or HPLC to track substitution rates .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation barriers for NAS .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) resolves impurities like unreacted cyanuric chloride or di-substituted byproducts .

- NMR : ¹³C NMR distinguishes chlorine and fluorine environments:

- Triazine Carbons : δ 165–175 ppm (C2, C4, C6).

- Aromatic Signals : δ 115–125 ppm (fluorophenyl group) .

- Mass Spectrometry : HRMS (ESI+) confirms molecular weight (expected [M+H]⁺ = 288.98) .

Advanced: How can contradictions in reported biological activities of triazine derivatives be resolved?

Methodological Answer:

Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial) arise from structural variations and assay conditions:

-

Structural Analysis : Compare substituent patterns:

Derivative Substituents Activity Source A 3-Fluorophenoxy Anticancer (VEGFR-2 inhibition) B Piperazinyl Antimicrobial (Gram+ bacteria) -

Assay Conditions :

- pH Sensitivity : Anticancer activity is pH-dependent (optimal at pH 6.5–7.0) .

- Resistance Mechanisms : Microbial efflux pumps reduce efficacy in some strains .

Q. Resolution Strategies :

- SAR Studies : Systematically vary substituents and test in standardized assays.

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations) .

Basic: What are the stability considerations for this compound under storage?

Methodological Answer:

- Hydrolysis : Susceptible to hydrolysis in humid environments. Store under inert gas (N₂/Ar) at −20°C .

- Light Sensitivity : UV exposure degrades the triazine ring; use amber vials .

- Degradation Products : Monitor via HPLC for peaks at Rt = 3.2 min (hydrolyzed triazine) .

Advanced: What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Lipophilicity Adjustment : Introduce polar groups (e.g., morpholino) to reduce logP from 3.5 to 2.0, enhancing solubility .

- Prodrug Design : Mask chlorine atoms with enzymatically cleavable groups (e.g., acetyl) to improve bioavailability .

- Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., triazine ring oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.